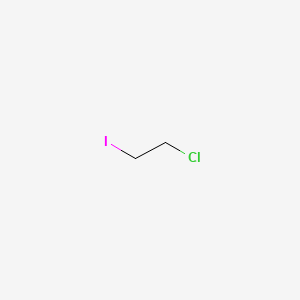

1-Chloro-2-iodoethane

Overview

Description

1-Chloro-2-iodoethane is an organohalogen compound with the molecular formula C₂H₄ClI. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

1-Chloro-2-iodoethane can be synthesized through several methods:

Chemical Reactions Analysis

Uses

-

1-Chloro-2-iodoethane is used as a mild electrophile for iodination of metallated species, such as the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .

-

It reacts with 5-hydroxy- naphthoquinone to produce 5-(2-chloro-ethoxy)- naphthoquinone .

General Reactivity

The reactivity of this compound is primarily governed by the presence of the two halogen atoms. Alkyl iodides are generally more reactive than alkyl chlorides due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. Thus, iodine is more easily displaced in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Both the chlorine and iodine atoms in this compound can be replaced by nucleophiles. The iodine atom is the better leaving group and is typically replaced first.

Elimination Reactions

Under strongly basic conditions, this compound can undergo elimination reactions to form ethene. The reaction can proceed via E1 or E2 mechanisms, depending on the specific conditions .

Reaction Thermochemistry

The heat of reaction (ΔrH°) for the decomposition of this compound into iodine, chlorine, and ethene in the gas phase is 320.7 ± 4.2 kJ/mol .

C_2H_4ClI_{(g)}\longrightarrow I_{(g)}+Cl_{(g)}+C_2H_4_{(g)}

Table: Thermodynamic Properties

| Quantity | Value | Units | Method |

|---|---|---|---|

| Δ<sub>f</sub>H° gas | -47.7 ± 5.0 | kJ/mol | Kin |

| Δ<sub>r</sub>H° (decomposition) | 320. ± 4.2 | kJ/mol | Kin |

Handling Precautions

This compound is a dialkylating agent and should be used only in an effective fume hood. Avoid inhalation of the vapour and contact of the liquid with the skin. The compound is light-sensitive and should be stored refrigerated in the dark . this compound may be harmful if swallowed and cause skin and eye irritation .

Purification

This compound that is exposed to light and air develops a slight rose-colored tint due to the formation of I2. It is usually suitable for use unless the color is very pronounced. The compound is purified by washing with aq thiosulfate and redistillation at reduced pressure .

Scientific Research Applications

1-Chloro-2-iodoethane (C2H4ClI) is a chemical compound with diverse applications, primarily as a reagent in organic synthesis. It is also known by several synonyms, including 2-Chloro-1-iodoethane, 2-IODOETHYL CHLORIDE, and Ethylene chloroiodide .

Scientific Research Applications

Use as a Mild Electrophile: this compound serves as a mild electrophile for iodination of metallated species . For instance, it facilitates the conversion of an ortho-lithiated benzyl ether to the corresponding ortho-iodide .

Reaction with 5-hydroxy-[1,4]naphthoquinone: this compound reacts with 5-hydroxy-[1,4]naphthoquinone to produce 5-(2-chloro-ethoxy)-[1,4]naphthoquinone .

Vibrational Spectroscopy: Raman and infrared absorption spectra of liquid this compound have been obtained and analyzed to understand its vibrational modes and conformational isomers . The anti isomer is typically more stable in the condensed phase due to steric interactions between the chlorine and iodine atoms .

Other Applications:

- As a reagent in synthetic organic chemistry

- For halogenation and iodination reactions

- In the synthesis of omega-Functional Alkanols, Carboxylic Acids, Amines & Halides

Safety Considerations

- This compound is a dialkylating agent and should be used only in an effective fume hood .

- Avoid inhalation of the vapor and contact of the liquid with skin .

- It is incompatible with strong oxidizing agents .

- Store in cool, dry conditions in well-sealed containers . Thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

The mechanism of action of 1-chloro-2-iodoethane involves its ability to act as an electrophile in various reactions. For example, in electrophilic aromatic substitution reactions, it can generate a carbocation intermediate that reacts with aromatic compounds . In photodissociation, the compound absorbs UV light, leading to the breaking of the carbon-halogen bond and formation of reactive intermediates .

Comparison with Similar Compounds

1-Chloro-2-iodoethane can be compared with other similar compounds such as:

1-Bromo-2-iodoethane: Similar in structure but with a bromine atom instead of chlorine. It may exhibit different reactivity due to the different halogen.

1-Chloro-2-bromoethane: Contains both chlorine and bromine atoms. Its reactivity and applications may vary compared to this compound.

1,2-Dichloroethane: Contains two chlorine atoms and is commonly used as a solvent and in the production of vinyl chloride.

This compound is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and applications in organic synthesis and research.

Biological Activity

1-Chloro-2-iodoethane (C2H4ClI), also known as ethylene chloroiodide, is an organohalogen compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 624-70-4 |

| Molecular Formula | C2H4ClI |

| Molecular Weight | 190.41 g/mol |

| Density | 2.088 g/cm³ |

| Melting Point | -15.6 °C |

| Solubility | Soluble in organic solvents, insoluble in water |

This compound acts primarily as a dialkylating agent , which means it can introduce alkyl groups into various substrates, leading to the formation of more complex molecules. This electrophilic behavior allows it to participate in various chemical reactions, including:

- Iodination of Aromatic Compounds : It can iodinate metallated species, facilitating the conversion of ortho-lithiated benzyl ethers to ortho-iodides .

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceutical compounds .

Toxicity and Safety

The compound exhibits several toxicological effects:

- Skin and Eye Irritation : It is classified as a skin irritant (H315) and causes serious eye irritation (H319) upon contact .

- Respiratory Irritation : Inhalation can lead to respiratory irritation (H335), necessitating the use of protective equipment when handling the substance .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the potential anticancer properties of this compound on various cancer cell lines. The results indicated that at certain concentrations, it inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent .

- Neurotoxicity Assessment : Research examining the neurotoxic effects of halogenated compounds found that this compound exhibited neurotoxic properties in animal models, affecting motor coordination and cognitive functions. The study highlighted the need for caution in its use due to these adverse effects .

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that it poses risks to aquatic life due to its toxicity. The compound's degradation products were also shown to have harmful effects on various organisms, underscoring the importance of proper disposal and management practices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-2-iodoethane, and how can reaction conditions influence product purity?

this compound is synthesized via ethylene gas addition to iodine monochloride (ICl) in CH₂Cl₂ at 30°C, yielding 76% product after purification . Alternatively, copper(II) chloride and iodine react with propylene in acetonitrile at 50°C under pressure, producing a mixture of chloroiodopropanes (85% yield), with 23.5% attributed to 1-chloro-2-iodopropane . Key variables include temperature control (exothermic reactions require cooling) and stoichiometric ratios to minimize byproducts like I₂. Purification involves washing with aqueous thiosulfate to remove residual iodine, followed by reduced-pressure distillation .

Table 1: Comparison of Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Major Product | Source |

|---|---|---|---|---|---|

| Ethylene + ICl | Ethylene, ICl | 30°C, CH₂Cl₂ | 76 | This compound | |

| Propylene + CuCl₂ + I₂ | Propylene, CuCl₂, I₂ | 50°C, pressure | 85 | 1-Chloro-2-iodopropane (23.5%) |

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Distinct δ 3.7–3.4 ppm (CH₂I) and δ 3.6–3.2 ppm (CH₂Cl) confirm structural integrity .

- Vapor-Phase Chromatography (VPC) : Retention time of 5.1 min on a 20% diethylene glycol succinate column at 125°C ensures purity assessment .

- Density/Refractive Index : Measured density (2.12 g/cm³) and refractive index (1.5636 at 25°C) align with theoretical values .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors dictate selectivity between chlorine and iodine substitution?

The compound undergoes SN2 reactions, with nucleophiles (e.g., hydroxide) preferentially attacking the iodine-bearing carbon due to its larger atomic radius and weaker C–I bond (vs. C–Cl). Steric effects and solvent polarity further influence selectivity. For example, in polar aprotic solvents like DMF, iodide acts as a better leaving group, accelerating substitution at the iodine site .

Q. What contradictions exist in reported reaction outcomes involving this compound, and how can they be resolved methodologically?

Discrepancies arise in product ratios when using different alkenes. For instance, ethylene yields pure this compound , while propylene produces a mixture of isomers (76.5% 1-iodo-2-chloropropane vs. 23.5% 1-chloro-2-iodopropane) due to competing radical and ionic pathways . To resolve this:

- Mechanistic Studies : Use radical inhibitors (e.g., TEMPO) to suppress competing pathways.

- Isotopic Labeling : Track halogen migration via ¹³C or ²H labeling.

- Computational Modeling : Employ DFT calculations to predict regioselectivity under varied conditions .

Q. How can this compound be utilized in multi-step organic syntheses, and what are the critical reaction parameters?

The compound serves as a dual-functional alkylating agent. For example:

- Aryl Amine Alkylation : React with substituted aryl amines in acetonitrile under microwave irradiation (140°C, 15 min) to form N-alkylated intermediates, which are further cyclized using HCl .

- Organometallic Reagent Synthesis : Use in Grignard or Gilman reagent preparations, where the iodine site reacts preferentially with magnesium or lithium .

Critical Parameters :

- Temperature : Microwave-assisted reactions require precise control to avoid decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Q. Data Contradiction and Validation

Q. Why do different literature sources report varying boiling points for this compound?

Reported boiling points range from 38–40°C (18 mmHg) to 140°C (760 mmHg) due to discrepancies in purification methods and measurement conditions . To validate:

- Standardize Pressure : Report boiling points at consistent pressures (e.g., 760 mmHg).

- Purity Verification : Confirm via VPC or GC-MS to exclude low-boiling impurities.

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Properties

IUPAC Name |

1-chloro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClI/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWWQGSFTWWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211458 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-70-4 | |

| Record name | 1,2-Chloroiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Chloroiodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-iodoethane (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.